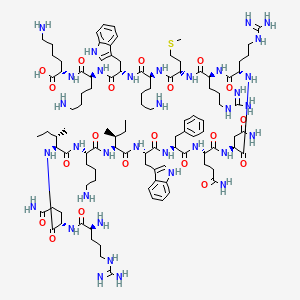
Rqikiwfqnrrmkwkk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rqikiwfqnrrmkwkk, also known as this compound, is a useful research compound. Its molecular formula is C104H168N34O20S and its molecular weight is 2246.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery
Mechanism of Action:
Penetratin enhances cellular uptake through direct translocation across the lipid bilayer of cell membranes. Its arginine-rich structure is crucial for this process, allowing it to interact favorably with negatively charged membrane components .
Applications:
- Therapeutic Molecule Delivery: Penetratin has been successfully used to deliver a range of therapeutic molecules, including proteins, peptides, and nucleic acids. For instance, it has been shown to effectively transport small interfering RNA (siRNA) into cells, enhancing gene silencing capabilities .
- Cancer Therapy: Research indicates that Penetratin can deliver chemotherapeutic agents directly into cancer cells, thereby increasing the efficacy of treatments while minimizing side effects on healthy tissues .
Gene Therapy
Role in Gene Therapy:
Penetratin serves as a vehicle for gene therapy applications by facilitating the intracellular delivery of plasmids and other genetic materials. This capability is particularly valuable in developing therapies for genetic disorders.
Case Studies:
- Transfection Efficiency: Studies have demonstrated that Penetratin significantly improves transfection efficiency compared to traditional methods, such as lipofection. For example, when used to deliver plasmid DNA encoding therapeutic proteins, Penetratin increased the expression levels of these proteins in target cells .
- In Vivo Applications: In animal models, Penetratin has been utilized to deliver genes that encode for neuroprotective factors in models of neurodegenerative diseases, showing promising results in reducing neuronal damage and improving functional outcomes .
Diagnostic Imaging
Use in Imaging Techniques:
Penetratin's ability to cross cellular membranes has made it a valuable tool in the field of diagnostic imaging.
Applications:
- Fluorescent Imaging: Penetratin-conjugated fluorescent probes have been developed for real-time imaging of cellular processes. These probes allow researchers to visualize cellular uptake and localization of various biomolecules within live cells .
- Radioactive Tracers: The peptide has also been employed to enhance the delivery of radioactive tracers for imaging applications in oncology. For instance, conjugates of Penetratin with technetium-99m have been explored for their potential in imaging tumors non-invasively .
Table of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Drug Delivery | Facilitates delivery of therapeutic molecules across cell membranes | Delivery of siRNA and chemotherapeutics |
| Gene Therapy | Enhances transfection efficiency for plasmid DNA | Gene delivery for neuroprotection |
| Diagnostic Imaging | Used as a vehicle for imaging agents | Fluorescent probes and radioactive tracers |
Propiedades
Fórmula molecular |
C104H168N34O20S |
|---|---|
Peso molecular |
2246.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C104H168N34O20S/c1-6-58(3)84(138-94(150)74(40-42-82(111)140)124-86(142)65(109)30-23-48-119-102(113)114)99(155)131-70(35-17-21-46-107)93(149)137-85(59(4)7-2)100(156)136-79(54-62-57-123-67-32-14-12-29-64(62)67)97(153)133-77(52-60-26-9-8-10-27-60)95(151)129-73(39-41-81(110)139)91(147)135-80(55-83(112)141)98(154)128-72(38-25-50-121-104(117)118)87(143)126-71(37-24-49-120-103(115)116)88(144)130-75(43-51-159-5)92(148)125-69(34-16-20-45-106)90(146)134-78(53-61-56-122-66-31-13-11-28-63(61)66)96(152)127-68(33-15-19-44-105)89(145)132-76(101(157)158)36-18-22-47-108/h8-14,26-29,31-32,56-59,65,68-80,84-85,122-123H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,139)(H2,111,140)(H2,112,141)(H,124,142)(H,125,148)(H,126,143)(H,127,152)(H,128,154)(H,129,151)(H,130,144)(H,131,155)(H,132,145)(H,133,153)(H,134,146)(H,135,147)(H,136,156)(H,137,149)(H,138,150)(H,157,158)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-/m0/s1 |
Clave InChI |
BHONFOAYRQZPKZ-LCLOTLQISA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Secuencia |
RQIKIWFQNRRMKWKK |
Sinónimos |
penetratin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















